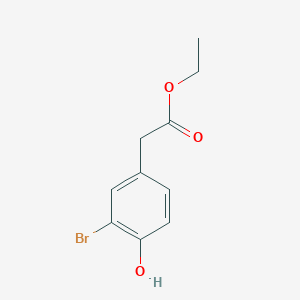
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
概要
説明
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is a chemical compound with the CAS Number: 29121-25-3 . It has a molecular weight of 259.1 and a linear formula of C10H11BrO3 . The compound appears as a white to tan solid .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a phenyl ring. The phenyl ring carries a bromo (Br) and a hydroxy (OH) functional group .Physical And Chemical Properties Analysis
This compound is a white to tan solid . The compound has a molecular weight of 259.1 and a linear formula of C10H11BrO3 . The boiling point is 85-86 °C at 20 mm Hg (lit.) , and it has a theoretical density of 1.01 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.465 (lit.) .科学的研究の応用
Enzymatic Resolution and Synthesis
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is explored in the context of enzymatic resolution, where it serves as a precursor for the synthesis of bioactive molecules. For instance, Liese et al. (2002) detail the use of a membrane reactor for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, highlighting its significance in the synthesis of ACE inhibitors. This process utilizes the lipase from Pseudomonas cepacia, demonstrating an efficient method to achieve high enantiomeric excess and space-time yield in the production of pharmaceutical intermediates (Liese, Kragl, Kierkels, & Schulze, 2002).
Metabolic Pathway Studies
Research by Kanamori et al. (2002) on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identifies urinary metabolites that share structural similarities with this compound. These studies are critical for understanding the metabolic pathways and potential toxicological profiles of related compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis of Antimalarial Drugs
Magadum and Yadav (2018) discuss the chemoselective acetylation of 2-aminophenol for the synthesis of N-(2-hydroxyphenyl)acetamide, a crucial intermediate in the natural synthesis of antimalarial drugs. This research underscores the role of this compound derivatives in the development of treatments for malaria, showcasing innovative approaches to drug synthesis (Magadum & Yadav, 2018).
Marine Fungal Compounds
Wu et al. (2010) highlight the discovery of new compounds from the marine fungus Penicillium sp., where derivatives of this compound contribute to the understanding of marine natural products and their potential pharmaceutical applications. The study emphasizes the diversity of chemical structures obtainable from marine sources and their relevance to medicinal chemistry (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
Crystal Structure Analysis
The work by Kaur et al. (2012) on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its bromophenyl counterpart provides insight into the structural properties of compounds structurally related to this compound. This research aids in understanding the physical and chemical characteristics essential for the development of new materials and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
特性
IUPAC Name |
ethyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNYOULFVVQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


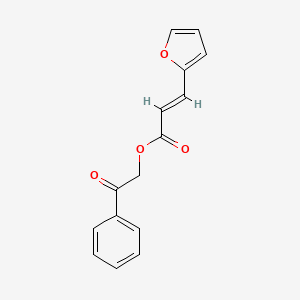
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)
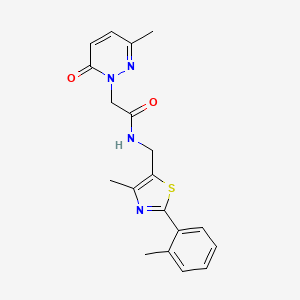
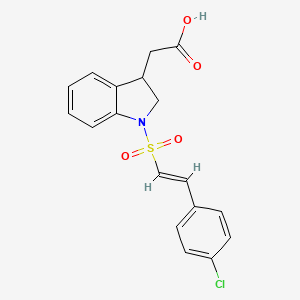
![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2652598.png)

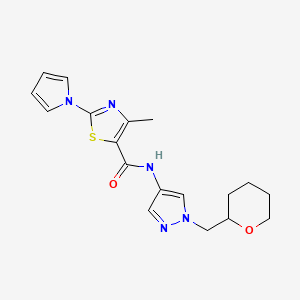
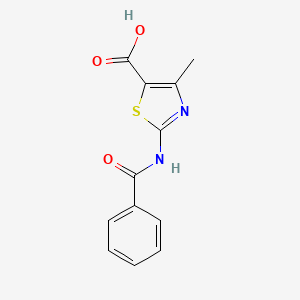
![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)